molecular formula C6H9N3O3 B1380306 3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 1519999-87-1

3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No. B1380306
CAS RN: 1519999-87-1
M. Wt: 171.15 g/mol
InChI Key: QSFBZXPNYMGMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. Some triazoles, such as imidazoles, are key components of important biomolecules like histidine and histamine .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a suitable precursor with a hydrazonoyl chloride or a bromoacetyl derivative . The exact synthesis pathway would depend on the specific substituents on the triazole ring .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like FTIR, proton NMR, and 13C NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form covalent bonds with a variety of enzymes, and undergo reactions with electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, similar compounds have been found to have a molecular weight of around 192.60 g/mol .

Scientific Research Applications

Biological Activities and Drug Development

The 1,2,4-triazole derivatives, including compounds like 3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid, have been extensively studied for their biological activities, leading to the development of new drugs. These compounds are known for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others, highlighting their importance in pharmaceutical research. The triazoles' structural variations offer a broad range of activities, making them a significant focus for developing new therapeutic agents (Ferreira et al., 2013).

Synthetic Routes and Chemical Properties

The synthetic routes for triazole derivatives, including the mentioned compound, have been explored to enhance their biological activities and understand their chemical properties better. The advancements in eco-friendly procedures, such as those employing copper-catalyzed azide-alkyne cycloadditions (CuAAC), have facilitated the synthesis of triazoles, emphasizing the need for green chemistry approaches in their production. These methodologies not only improve reaction efficiency but also contribute to the sustainable development of new drugs (de Souza et al., 2019).

Corrosion Inhibition

Interestingly, 1,2,4-triazole derivatives have also been identified as effective corrosion inhibitors for metals and their alloys. These compounds form stable and protective layers on metal surfaces, preventing corrosion in aggressive media. This application is particularly relevant in industrial settings, where corrosion resistance is crucial for the longevity and safety of metal structures and components (Hrimla et al., 2021).

Antibacterial Activity

Recent studies have highlighted the antibacterial activity of 1,2,4-triazole-containing hybrids against Staphylococcus aureus, showcasing the potential of these compounds in addressing antibiotic resistance challenges. The dual or multiple mechanisms of action offered by triazole hybrids present a promising avenue for developing novel antibacterial agents capable of combating resistant strains of bacteria (Li & Zhang, 2021).

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its structure and properties. Some triazole derivatives have been found to have cytotoxic activity, which could pose a risk if not handled properly .

Future Directions

The study of triazole derivatives is a very active field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could focus on synthesizing new triazole derivatives, studying their properties, and exploring their potential applications .

properties

IUPAC Name

3-(4-methyl-5-oxo-1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-8-4-7-9(6(8)12)3-2-5(10)11/h4H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFBZXPNYMGMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN(C1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid
Reactant of Route 2
3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid
Reactant of Route 3
3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid
Reactant of Route 4
3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.